molecular formula C20H16Cl2O B090745 (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one CAS No. 18989-81-6

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one

Cat. No.: B090745
CAS No.: 18989-81-6
M. Wt: 343.2 g/mol
InChI Key: QLOHWWSWUAXAGS-UNZYHPAISA-N
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Description

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one is a chemical compound of significant interest in medicinal chemistry and materials science research. This compound belongs to a class of molecules characterized by a central cyclohexanone core flanked by two benzylidene substituents, a structural motif known in related compounds for its biological activity and photophysical properties . The specific presence of ortho-chlorine atoms on the phenyl rings is a key structural feature that can influence the compound's electronic properties, steric profile, and its ability to interact with biological targets, potentially leading to enhanced potency or selectivity compared to its methyl-substituted analogues . Researchers are investigating this compound and its derivatives primarily for their potential as scaffolds in the development of novel therapeutic agents. Its mechanism of action is often explored in the context of being a Michael acceptor, where the electron-deficient central double bonds can form covalent adducts with nucleophilic residues in enzyme active sites. This can lead to the inhibition of various enzymes, including kinases, which are critical in cellular signaling pathways. The extended conjugated system present in the molecule also makes it a candidate for materials science applications, particularly in the development of organic semiconductors and non-linear optical materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

18989-81-6

Molecular Formula

C20H16Cl2O

Molecular Weight

343.2 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Cl2O/c21-18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)23)13-15-7-2-4-11-19(15)22/h1-4,6-7,10-13H,5,8-9H2/b16-12+,17-13+

InChI Key

QLOHWWSWUAXAGS-UNZYHPAISA-N

SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)C1

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)C1

Other CAS No.

18989-81-6

Pictograms

Environmental Hazard

Origin of Product

United States

Chemical Reactions Analysis

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material .

Scientific Research Applications

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in the development of pharmaceuticals or as a tool in biochemical research. Industrial applications may include its use in the production of materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s chemical structure and the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events that result in a specific physiological effect .

Comparison with Similar Compounds

Stereochemical and Physicochemical Properties

Stereochemistry and substituents critically influence solubility, bioavailability, and activity:

Property (2E,6E)-2,6-bis(2-Cl-C₆H₄) (2E,6E)-2,6-bis(4-F-C₆H₄) (2Z,6E)-Furan Analogue SC66 (4-pyridyl)
Molecular Weight (g/mol) 343.2 310.3 254.3 317.4
LogP ~4.1 (estimated) 3.7 (calculated) 3.7 () 2.8
H-Bond Acceptors 1 1 3 3
Polar Surface Area (Ų) ~43 ~43 43.4 () 67.5
Rotatable Bonds 2 2 2 2
  • Stereoisomerism : The E,E configuration in the target compound is essential for antiparasitic activity. For example, the (2Z,6E)-furan analog () shows reduced LogP (3.7 vs. 4.1) and altered photophysical properties, rendering it ineffective as a photoinitiator compared to its E,E isomer .

Data Tables

Table 2: Calculated Physicochemical Properties

Property (2E,6E)-2,6-bis(2-Cl-C₆H₄) (2E,6E)-2,6-bis(4-F-C₆H₄) (2Z,6E)-Furan Analogue
Molecular Weight 343.2 310.3 254.3
LogP 4.1 3.7 3.7
H-Bond Acceptors 1 1 3
Polar Surface Area (Ų) 43 43 43.4

Biological Activity

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one, often referred to as a bis-chalcone derivative, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C22H22Cl2O
  • Molecular Weight : 374.32 g/mol
  • InChI Key : [Insert InChI Key here]

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity was evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a high capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25.4 ± 3.2
ABTS Radical Scavenging18.7 ± 2.5

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies showed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. The anti-inflammatory effects were assessed through the measurement of cytokine levels and histopathological examination of tissues.

  • Cytokines Measured : TNF-α, IL-6, and IL-1β.
  • Results : A significant reduction in cytokine levels was observed in treated groups compared to controls.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Mechanism : The reduction in pro-inflammatory cytokines suggests that it may inhibit pathways such as NF-kB signaling.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and experimental settings:

  • Study on Oxidative Stress :
    • Objective : To evaluate the protective effects against oxidative stress in diabetic rats.
    • Findings : Administration of the compound significantly reduced oxidative markers and improved glucose metabolism.
  • Study on Inflammation :
    • Objective : To assess anti-inflammatory effects in a rheumatoid arthritis model.
    • Findings : The compound decreased joint swelling and pain scores compared to the control group.
  • Microbial Resistance Study :
    • Objective : To investigate the potential of the compound as an adjunct therapy in antibiotic-resistant infections.
    • Findings : The combination of this compound with standard antibiotics showed enhanced efficacy against resistant strains.

Preparation Methods

Base-Catalyzed Synthesis

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing diarylidenecyclohexanones. For (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one, the reaction involves cyclohexanone and 2-chlorobenzaldehyde in a 1:2 molar ratio under alkaline conditions.

Typical Procedure :

  • Reactants : Cyclohexanone (0.88 mol) and 2-chlorobenzaldehyde (0.32 mol) are dissolved in ethanol.

  • Catalyst : Aqueous NaOH (10%) is added dropwise with vigorous stirring.

  • Reaction Time : 2 hours at room temperature.

  • Workup : The mixture is neutralized with dilute HCl, extracted with toluene, and purified via rotary evaporation.

Mechanistic Insights :
The base deprotonates the α-hydrogen of cyclohexanone, forming an enolate that attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration yields the thermodynamically stable (E,E)-isomer due to conjugation between the aromatic rings and the central cyclohexanone.

Optimization Data :

ParameterOptimal ValueYield Impact
Molar Ratio (Ketone:Aldehyde)1:2.2Maximizes bis-adduct formation
Temperature25–30°CPrevents side reactions
NaOH Concentration10%Balances enolate formation and aldehyde stability

Yields typically range from 45% to 60%, with purity confirmed via TLC (Rf = 0.75 in ethyl acetate/hexane).

Acid-Catalyzed Aldol Condensation

HCl/EtOH Method

Acidic conditions favor the formation of asymmetrical diarylidenecyclohexanones. This method is particularly effective when electron-withdrawing groups (e.g., chlorine) are present on the aldehyde.

Procedure :

  • Reactants : Cyclohexanone (0.005 mol) and 2-chlorobenzaldehyde (0.01 mol) are refluxed in ethanol.

  • Catalyst : HCl generated in situ by adding SOCl2 to ethanol (1 drop/mL).

  • Reaction Time : 30 minutes under reflux.

  • Isolation : The product is precipitated using a glacial acetic acid/water mixture.

Key Advantages :

  • Faster reaction kinetics (30 minutes vs. 2 hours for base catalysis).

  • Improved regioselectivity due to protonation of the carbonyl oxygen, enhancing electrophilicity.

Characterization Data :

  • FTIR : C=O stretch at 1734 cm⁻¹; C-Cl stretch at 833 cm⁻¹.

  • 1H-NMR : δ 1.80 ppm (m, 2H, cyclohexanone CH2); δ 7.2–7.8 ppm (m, 8H, aromatic protons).

Comparative Analysis of Methods

MethodCatalystTimeYield (%)Purity (HPLC)
Claisen-SchmidtNaOH (10%)2 h50–6095%
Acid-Catalyzed AldolHCl/EtOH0.5 h45–5592%
Mannich FunctionalizationDiethylamine11 h70*89%

*Yield refers to post-modification derivatives.

Challenges and Troubleshooting

Isomer Control

The (E,E)-isomer dominates due to steric and electronic factors, but trace (Z,Z)-byproducts may form if:

  • Temperature exceeds 40°C , promoting kinetic control.

  • Inadequate stirring causes localized pH variations.

Mitigation Strategies :

  • Use ice baths during exothermic steps.

  • Monitor reaction progress via TLC at 15-minute intervals.

Purification Difficulties

The crude product often contains unreacted aldehydes and oligomers. Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q & A

Q. What are the standard synthetic routes for (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. Cyclohexanone reacts with 2-chlorobenzaldehyde in the presence of a base catalyst (e.g., NaOH or KOH) under reflux conditions. Solvent choice (e.g., ethanol or methanol) and reaction temperature (60–80°C) critically influence yield and stereoselectivity. Characterization via NMR and IR confirms the (E,E)-configuration of the α,β-unsaturated ketone .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.0 ppm).
  • IR Spectroscopy : Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
  • X-ray Crystallography : Resolves the (E,E)-configuration and dihedral angles of the benzylidene groups .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizing agents.
  • Follow spill management guidelines for ketones and chlorinated aromatics, including neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can catalytic systems optimize the yield and regioselectivity of the synthesis?

Transition metal catalysts (e.g., Zn, Cu) or organocatalysts (e.g., proline derivatives) enhance reaction efficiency. For example, zinc acetate improves stereoselectivity by coordinating with the aldehyde carbonyl, favoring the (E,E)-isomer. Solvent polarity (e.g., DMF vs. ethanol) also modulates reaction kinetics .

Q. What mechanisms underlie the compound’s reported bioactivity in anticancer studies?

Preliminary studies on structurally similar bis-benzylidene cyclohexanones suggest inhibition of tubulin polymerization or interaction with DNA topoisomerases. Computational docking studies (e.g., AutoDock) can predict binding affinities to biological targets like β-tubulin or kinase domains .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects.
  • Metabolic Stability Assays : Test compound stability in liver microsomes to assess false negatives due to rapid degradation.
  • Structural Analog Comparison : Compare with fluorinated or methoxy-substituted analogs to identify pharmacophore requirements .

Q. What strategies are used to study the compound’s reactivity in cross-coupling reactions?

The α,β-unsaturated ketone moiety participates in Michael additions or Diels-Alder reactions. For example, reaction with Grignard reagents (e.g., MeMgBr) yields tertiary alcohols, while palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl groups .

Q. How can computational methods predict the compound’s physicochemical properties?

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., using Gaussian 09) to predict redox behavior.
  • Molecular Dynamics Simulations : Model solvation effects in aqueous or lipid membranes to assess bioavailability .

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